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Experimental Overview and Key Findings

This study combined Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV double-resonance

spectroscopy, and chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy in molecular

beam experiments to determine the structure and interaction preferences of the PVE–methanol complex [1].

The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen

atom (OH∙∙∙O) over alternative π-docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer

with an OH∙∙∙π (phenyl) interaction was also detected. This system is particularly valuable as a benchmark

for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is

computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].

Summary of Quantitative Data

The table below consolidates key quantitative data from the study, including observed vibrational shifts,

binding energies, and the performance of various computational methods.

Table 1: Experimental Spectroscopic Observations and Results
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Parameter
Value /
Observation

Experimental
Method

Context / Significance

Observed OH
Stretch (Major
Isomer)

Significant red-shift FTIR, IR/UV Indicates strong hydrogen bonding in

the OH∙∙∙O binding motif [1].

Observed OH
Stretch (Minor
Isomer)

Smaller red-shift CP-FTMW Indicates weaker hydrogen bonding
in the OH∙∙∙π (phenyl) binding motif

[1].

Most Stable Isomer OH∙∙∙O Multi-

spectroscopic

Identified as the global minimum

structure [1].

Minor Isomer OH∙∙∙π (phenyl) CP-FTMW Detected only by rotational

spectroscopy [1].

S1 State
Destabilization

Destabilization of

OH∙∙∙O structure

Experiment &

Theory

The OH∙∙∙O structure is less stable in

the electronically excited (S1) state
compared to the ground (S0) state

[1].

Table 2: Computational Methods and Performance Assessment

Computational Method
Performance for PVE–
MeOH

Key Study Insights

Dispersion-Corrected
DFT (DFT-D3)

Challenging; could not
reliably predict correct

isomer order [1].

Highlights the challenge of balancing
different interactions.

Spin-Component-Scaled
Coupled Cluster (SCS-
CC2)

Challenging; could not

reliably predict correct
isomer order [1].

Highlights the challenge of balancing

different interactions.

Local Coupled Cluster
(LCCSD(T0)-F12)

Successful; correctly
predicted the energetic

order of isomers [1].

Succeeded and provided
quantification/visualization of London

dispersion interactions [1].
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Detailed Experimental Protocols

The experimental approach relied on molecular beam spectroscopy, which isolates molecular complexes at

low temperatures, simplifying their vibrational and rotational spectra.

Supersonic Jet Expansion and FTIR Spectroscopy

This protocol was used to record the vibrational spectrum in the OH stretching region.

Apparatus: A "filet-jet" setup with a pulsed supersonic expansion through a 600 × 0.2 mm² slit nozzle
[1].

Sample Preparation: Low concentrations (<0.1%) of PVE and methanol were seeded in a helium
carrier gas at a backing pressure of 0.75 bar [1]. PVE was either purchased (97%) or synthesized,

while methanol was used as purchased (≥99.8%) [1].
Expansion and Detection: The gas mixture was expanded, and the IR spectrum was recorded in the

"zone of silence" of the expansion using a Bruker IFS 66 v/s spectrometer [1].
Spectral Parameters:

Resolution: 2 cm⁻¹ [1]
Spectral Range: OH stretching region (approx. 3520–3750 cm⁻¹) [1]

Signal Enhancement: 150 to 775 pulses were co-added to improve the signal-to-noise ratio
[1].

IR/UV Double-Resonance Spectroscopy

This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass

spectrometer (TOF-MS) with laser systems.

Apparatus: A molecular beam apparatus with a pulsed valve (500 µm orifice) and a differentially

pumped linear TOF mass spectrometer [1].
Sample Introduction: PVE and methanol were supplied from separate cooled reservoirs (approx.

-13 °C and -8 °C, respectively) and co-expanded in a neon carrier gas at 2.5–3.0 bar [1].
Laser Systems:

UV Radiation: Generated by frequency-doubling the output of a dye laser.
IR Radiation: Generated by difference frequency mixing (DFM) in a LiNbO₃ crystal, with an

operational range of 3520–3750 cm⁻¹ [1].
Experimental Techniques:
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IR/R2PI (Resonance-Enhanced Two-Photon Ionization): The IR laser is fired 50 ns before
the UV excitation laser. A depletion in the ion signal indicates that the IR light was absorbed,
providing an IR spectrum of the selected isomer [1].

UV/IR/UV: The first UV laser selectively excites one isomer. The IR laser is fired 2.0–3.0 ns
after to vibrationally depopulate the ground state. A second UV laser then tests for remaining

population, confirming isomer identity and vibronic structure [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy

This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.

Apparatus: The Hamburg COMPACT CP-FTMW spectrometer, covering the 2–8 GHz frequency

range [1].
Sample Introduction: Molecules were seeded into a supersonic expansion, which cools them to very

low rotational temperatures, simplifying the spectrum [1].
Measurement: The spectrometer applies a short, broadband "chirped" pulse of microwave radiation

and then records the subsequent time-domain emission of the molecular ensemble, which is Fourier-
transformed to obtain a high-resolution frequency-domain spectrum [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.
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Multi-technique workflow for structural elucidation.

Key Technical Insights for Researchers

Benchmarking Computational Methods: The PVE–methanol system is a stringent test for quantum
chemistry. Only sophisticated methods like LCCSD(T0)-F12a correctly predicted the isomer order,

underscoring the critical role of accurately capturing London dispersion interactions [1].
Role of London Dispersion: The study used advanced coupled cluster methods not just for energy

calculations but also to quantify and visualize London dispersion interactions. This provides a
deeper understanding of the forces driving the docking preference beyond simple electrostatic

arguments [1].
Electronic State Dependence: The binding preference is not static. The experiments and

calculations revealed a destabilization of the OH∙∙∙O structure in the electronically excited (S₁)
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state compared to the ground state (S₀), highlighting how noncovalent interactions can be sensitive

to changes in electronic distribution [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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